2,2-dimethoxyethane-1-sulfonyl fluoride 2,2-dimethoxyethane-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2229497-10-1
VCID: VC11495498
InChI: InChI=1S/C4H9FO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C4H9FO4S
Molecular Weight: 172.18 g/mol

2,2-dimethoxyethane-1-sulfonyl fluoride

CAS No.: 2229497-10-1

Cat. No.: VC11495498

Molecular Formula: C4H9FO4S

Molecular Weight: 172.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2-dimethoxyethane-1-sulfonyl fluoride - 2229497-10-1

Specification

CAS No. 2229497-10-1
Molecular Formula C4H9FO4S
Molecular Weight 172.18 g/mol
IUPAC Name 2,2-dimethoxyethanesulfonyl fluoride
Standard InChI InChI=1S/C4H9FO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3
Standard InChI Key RMWGEQXFHLFOAN-UHFFFAOYSA-N
Canonical SMILES COC(CS(=O)(=O)F)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2,2-dimethoxyethane-1-sulfonyl fluoride features a central sulfur atom bonded to two oxygen atoms, one fluorine atom, and a dimethoxyethane moiety. The dimethoxyethane component introduces steric hindrance and electronic effects that modulate the compound’s reactivity. The sulfonyl fluoride group is characterized by a polarized S–F bond (bond dissociation energy ≈ 90 kcal/mol), which facilitates nucleophilic substitution reactions while maintaining stability under ambient conditions .

Comparative analysis with related sulfonyl fluorides reveals distinct advantages. For instance, aromatic sulfonyl fluorides (e.g., 4-methylbenzenesulfonyl fluoride) exhibit higher thermal stability but lower solubility in polar solvents compared to aliphatic derivatives like 2,2-dimethoxyethane-1-sulfonyl fluoride . The latter’s methoxy groups enhance solubility in aqueous and organic media, making it preferable for biological applications requiring covalent bond formation .

Synthetic Pathways and Optimization

Modern Catalytic Strategies

Recent innovations leverage organocatalysts and photoredox systems to improve efficiency. For example, cooperative organosuperbase activation (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) paired with iridium-based photocatalysts enables room-temperature fluorination of sulfonic acid precursors . This method achieves yields exceeding 85% while minimizing byproducts such as cyclic sultones, which commonly plague traditional routes .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The electrophilic sulfur center in 2,2-dimethoxyethane-1-sulfonyl fluoride readily undergoes nucleophilic attack by amines, thiols, and alcohols. Kinetic studies demonstrate second-order rate constants (k2k_2) of 1.2×1031.2 \times 10^{-3} M⁻¹s⁻¹ for reactions with primary amines at pH 7.4, highlighting its utility in bioconjugation .

Radical Pathways

Emerging research explores the compound’s potential as a S(VI) radical precursor. Under blue-light irradiation (450 nm) with a Ru(bpy)₃²⁺ photocatalyst, 2,2-dimethoxyethane-1-sulfonyl fluoride generates sulfonyl radicals that participate in alkene addition reactions . This reactivity enables the synthesis of vinyl sulfones with >90% E selectivity, broadening its applicability in polymer chemistry .

Comparative Analysis of Sulfonyl Fluoride Derivatives

CompoundStructural FeaturesReactivity ProfileApplications
Sulfuryl Fluoride (SO₂F₂)Linear S–F bondsHigh thermal stabilityFumigant, polymer synthesis
Dimethyl Sulfoxide (DMSO)S=O bond, no fluoridePolar aprotic solventSolvent, cryoprotectant
4-Methylbenzenesulfonyl FluorideAromatic sulfonyl fluorideSlow nucleophilic substitutionProteomics, materials
2,2-Dimethoxyethane-1-Sulfonyl FluorideAliphatic sulfonyl fluoride, methoxy groupsRapid covalent binding, radical reactivityDrug discovery, polymers

Industrial and Research Applications

Click Chemistry (SuFEx Platform)

As part of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolkit, 2,2-dimethoxyethane-1-sulfonyl fluoride enables rapid, selective couplings with silyl ethers and amines under mild conditions . This reactivity is exploited in polymer crosslinking, yielding materials with tunable mechanical properties .

Drug Discovery

The compound’s ability to covalently modify disease-relevant enzymes (e.g., kinases, proteases) has spurred its use in fragment-based drug discovery. Kinetics studies reveal inactivation rate constants (kinactk_{inact}) of 1.551.55 min⁻¹ for XIAP inhibitors, underscoring its efficiency .

Recent Advances and Future Directions

Recent patents describe fluorinated analogs of 2,2-dimethoxyethane-1-sulfonyl fluoride with enhanced blood-brain barrier permeability, targeting neurodegenerative diseases . Concurrently, efforts to integrate this compound into flow chemistry systems aim to scale production while reducing waste .

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